molecular formula C13H12N4OS B7681826 N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide

N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide

Cat. No. B7681826
M. Wt: 272.33 g/mol
InChI Key: XXSMRSHGTCRVMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide, also known as CTAP, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of thiazole derivatives and has been synthesized through various methods. CTAP has shown promising results in various scientific studies, making it a valuable tool in the field of research.

Mechanism of Action

N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide acts as a selective antagonist of the mu-opioid receptor, which is a G protein-coupled receptor that is activated by endogenous opioid peptides such as beta-endorphin, enkephalins, and dynorphins. The mu-opioid receptor is widely distributed in the central nervous system and is involved in the modulation of pain, reward, mood, and other physiological functions. N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide binds to the mu-opioid receptor and prevents the activation of downstream signaling pathways, leading to the inhibition of its physiological effects.
Biochemical and Physiological Effects
N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide can inhibit the binding of opioid peptides to the mu-opioid receptor in a dose-dependent manner. In vivo studies have shown that N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide can reduce the analgesic effects of morphine and other opioid drugs, indicating its potential use as an opioid antagonist. N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide has also been reported to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, suggesting its involvement in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide has several advantages for lab experiments. It is a selective antagonist of the mu-opioid receptor, which allows researchers to study the specific role of this receptor in various physiological and pathological conditions. N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide has also been reported to have high potency and selectivity, making it a valuable tool for pharmacological studies. However, N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide has some limitations for lab experiments. It has been reported to have low solubility in water, which can affect its bioavailability and limit its use in some experimental settings. N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide also has a short half-life, which can make it difficult to maintain its concentration in vivo.

Future Directions

There are several future directions for the use of N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide in scientific research. One potential application is the study of the role of the mu-opioid receptor in the regulation of feeding behavior and energy homeostasis. N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide has been shown to modulate the activity of the reward system in the brain, which is involved in the regulation of feeding behavior and energy balance. Another potential application is the development of novel opioid antagonists based on the structure of N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide. The high potency and selectivity of N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide make it a valuable starting point for the development of new drugs that can target the mu-opioid receptor with high specificity and efficacy.

Synthesis Methods

N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide can be synthesized through various methods, including the reaction of 2-aminothiazole with 3-bromo benzonitrile, followed by the reaction with methyl chloroacetate. The resulting compound is then treated with sodium hydroxide to obtain N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide. Another method involves the reaction of 2-aminothiazole with 3-cyanobenzaldehyde, followed by the reaction with methyl chloroacetate to obtain N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide. These methods have been reported to yield N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide with high purity and yield.

Scientific Research Applications

N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide has been widely used in scientific research, particularly in the field of neuroscience. It has been reported to act as a selective antagonist of the mu-opioid receptor, which is involved in the modulation of pain and reward. N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide has been used to study the role of the mu-opioid receptor in various physiological and pathological conditions, including drug addiction, depression, and anxiety. N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide has also been used to investigate the involvement of the mu-opioid receptor in the regulation of feeding behavior and energy homeostasis.

properties

IUPAC Name

N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-17(13-15-5-6-19-13)9-12(18)16-11-4-2-3-10(7-11)8-14/h2-7H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSMRSHGTCRVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=CC(=C1)C#N)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide

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